![molecular formula C15H21Br2N5Na3O12P3 B605577 trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate CAS No. 1021868-83-6](/img/structure/B605577.png)
trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate
Overview
Description
ARL67156 (trisodium) is a small molecular inhibitor that targets ecto-ATPase, CD39, and CD73. It is also a competitive inhibitor of NTPDase1 (CD39), NTPDase3, and NPP1. This compound is used in scientific research for its ability to inhibit the degradation of adenosine diphosphate (ADP) and adenosine triphosphate (ATP), making it valuable in studies related to calcific aortic valve disease, asthma, and other conditions .
Mechanism of Action
Target of Action
ARL67156 Trisodium Salt is a selective inhibitor of ecto-ATPase , also known as NTPDase . This enzyme is an integral membrane protein that catalyzes the hydrolysis of extracellular ATP to ADP and inorganic phosphate . The compound also targets CD39 and CD73 .
Mode of Action
ARL67156 Trisodium Salt interacts with its targets by competitively inhibiting their function . It preferentially inhibits the degradation of ADP compared to the degradation of ATP . This results in an increased concentration of extracellular ATP, which can have various downstream effects depending on the tissue and cell type .
Biochemical Pathways
The primary biochemical pathway affected by ARL67156 Trisodium Salt is the hydrolysis of ATP to ADP. By inhibiting ecto-ATPase, the compound prevents the breakdown of ATP, leading to an accumulation of extracellular ATP . This can affect various signaling pathways that are regulated by ATP, such as purinergic signaling .
Pharmacokinetics
The compound is soluble in water , which suggests it could be well-absorbed and distributed in the body
Result of Action
ARL67156 Trisodium Salt has been shown to have several effects at the molecular and cellular level. For example, it can prevent vascular calcification and extend longevity in Hutchinson-Gilford progeria syndrome mice . It also increases the neurogenic contract response to nerve stimulation and enhances parasympathetic neurotransmission in the guinea-pig urinary bladder .
Biochemical Analysis
Biochemical Properties
ARL67156 Trisodium Salt interacts with several enzymes and proteins. It targets ecto-ATPase, CD39, and CD73 . It is also a competitive inhibitor of NTPDase1 (CD39), NTPDase3, and NPP1 . These interactions play a crucial role in biochemical reactions involving ARL67156 Trisodium Salt .
Cellular Effects
ARL67156 Trisodium Salt has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism . For instance, it enhances the neurogenic contract response to nerve stimulation .
Molecular Mechanism
At the molecular level, ARL67156 Trisodium Salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a weak antagonist for the purinoceptors P2X and P2T and as an agonist for P2u .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ARL67156 Trisodium Salt change over time. It has been observed that this compound has a certain degree of stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of ARL67156 Trisodium Salt vary with different dosages in animal models . For example, it prevented the development of aortic stenosis in a Warfarin-induced mineralization rat model when administered at a dosage of 1.1 μg/kg/day .
Metabolic Pathways
ARL67156 Trisodium Salt is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
ARL67156 Trisodium Salt is transported and distributed within cells and tissues
Subcellular Localization
The subcellular localization of ARL67156 Trisodium Salt and its effects on activity or function are areas of active research . Current studies suggest that it may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARL67156 (trisodium) involves the preparation of a nucleotide/ATP analog. The compound is synthesized by incorporating a β, γ-dibromomethylene bridge, which provides metabolic stability in biological studies . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production methods for ARL67156 (trisodium) are not widely documented. it is typically produced in specialized chemical laboratories under controlled conditions to ensure high purity and consistency. The compound is available in various forms, including trisodium salt hydrate .
Chemical Reactions Analysis
Types of Reactions
ARL67156 (trisodium) primarily undergoes inhibition reactions where it acts as a competitive inhibitor of ecto-ATPase, CD39, CD73, NTPDase1, NTPDase3, and NPP1 . It does not typically undergo oxidation, reduction, or substitution reactions in its role as an inhibitor.
Common Reagents and Conditions
The compound is used in aqueous solutions, with water being a common solvent. It is soluble in water at concentrations greater than 20 mg/mL but insoluble in dimethyl sulfoxide (DMSO) .
Major Products Formed
As an inhibitor, ARL67156 (trisodium) does not form major products through chemical reactions. Instead, it prevents the degradation of ADP and ATP, maintaining their levels in biological systems .
Scientific Research Applications
ARL67156 (trisodium) has several scientific research applications:
Chemistry: Used as a tool to study the inhibition of ecto-ATPase and related enzymes.
Biology: Employed in experiments to prevent ATP degradation during cerebrospinal fluid extraction and in ATP quantification assays
Medicine: Investigated for its potential to prevent vascular calcification and extend longevity in models of Hutchinson-Gilford progeria syndrome
Industry: Utilized in the development of new therapeutic strategies for diseases involving ecto-ATPase activity
Comparison with Similar Compounds
Similar Compounds
Suramin: Another ecto-ATPase inhibitor but with a broader range of targets and different chemical structure.
PPADS (pyridoxal phosphate-6-azophenyl-2’,4’-disulfonic acid): A selective P2 receptor antagonist with different inhibitory properties compared to ARL67156 (trisodium).
Reactive Blue 2: A non-selective P2 receptor antagonist with a different mechanism of action
Uniqueness
ARL67156 (trisodium) is unique due to its selective inhibition of ecto-ATPase, CD39, CD73, NTPDase1, NTPDase3, and NPP1. Its β, γ-dibromomethylene bridge provides metabolic stability, making it particularly valuable in long-term biological studies .
Properties
CAS No. |
1021868-83-6 |
|---|---|
Molecular Formula |
C15H21Br2N5Na3O12P3 |
Molecular Weight |
785.05 g/mol |
IUPAC Name |
trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C15H24Br2N5O12P3.3Na/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;/q;3*+1/p-3/t8-,10-,11-,14-;;;/m1.../s1 |
InChI Key |
KJYSFRKUFDOOSQ-TZRPAKANSA-K |
SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |
Isomeric SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARL 67156; ARL-67156; ARL67156 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


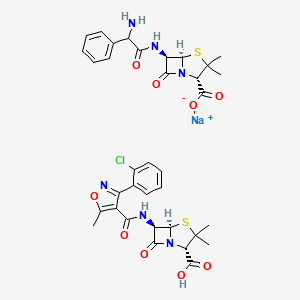




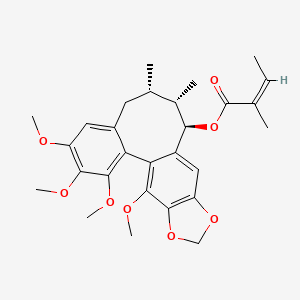
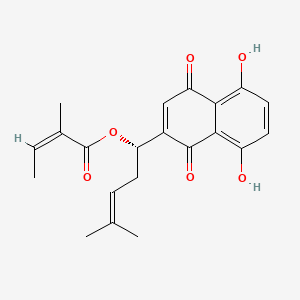

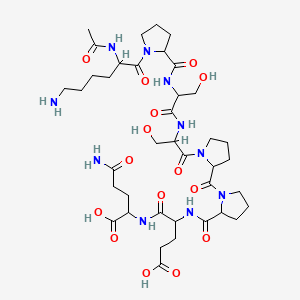
![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)
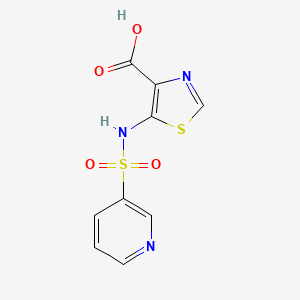
![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)
